molecular formula C9H8ClFN2O4 B2985364 Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate CAS No. 2248319-64-2

Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate

Cat. No. B2985364
CAS RN: 2248319-64-2
M. Wt: 262.62
InChI Key: INYUGFUPZVIRLO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate (ACFN) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzoate family and has a molecular formula of C10H8ClFNO4. In

Scientific Research Applications

Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate has been found to have potential applications in various scientific fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate has been studied for its potential as an anticancer agent. Research has shown that Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. In material science, Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate has been used as a precursor for the synthesis of novel materials with unique properties. In biochemistry, Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate has been studied for its ability to inhibit enzymes and as a potential tool for studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate is not fully understood, but research has suggested that it works by inducing oxidative stress in cells. This oxidative stress can lead to DNA damage and ultimately, programmed cell death. Additionally, Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate has been found to inhibit certain enzymes, which can lead to the disruption of various cellular processes.
Biochemical and Physiological Effects:
Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate has been found to have various biochemical and physiological effects. In vitro studies have shown that Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate can induce apoptosis in cancer cells, inhibit certain enzymes, and induce oxidative stress. In vivo studies have shown that Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate can reduce tumor size and increase survival rates in mice with cancer. However, more research is needed to fully understand the biochemical and physiological effects of Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate.

Advantages and Limitations for Lab Experiments

Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate has several advantages for lab experiments, including its relative ease of synthesis, low cost, and potential applications in various fields. However, Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate also has limitations, including its toxicity and potential for side effects. Researchers must take precautions when handling Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate and ensure that proper safety protocols are in place.

Future Directions

There are several future directions for research on Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate. One direction is to further explore its potential as an anticancer agent and develop more effective cancer therapies. Another direction is to study its properties as a precursor for novel materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate. Overall, Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate has the potential to be a valuable tool for scientific research and could have significant applications in various fields.

Synthesis Methods

The synthesis of Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate involves the reaction of 2-amino-5-chloro-4-fluoro-3-nitrobenzoic acid with ethyl chloroformate in the presence of a base. This reaction results in the formation of Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate as a yellow solid with a purity of over 95%. The synthesis of Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate is a relatively simple and cost-effective process, making it an attractive compound for research purposes.

properties

IUPAC Name

ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O4/c1-2-17-9(14)4-3-5(10)6(11)8(7(4)12)13(15)16/h3H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYUGFUPZVIRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate

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